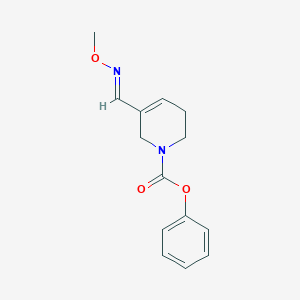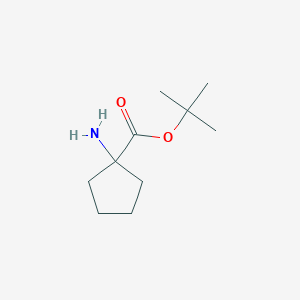
Tert-butyl 1-aminocyclopentane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis "Tert-butyl 1-aminocyclopentane-1-carboxylate" and its derivatives, due to their complex structure, are synthesized through several methods. One efficient synthesis method involves the kinetic and parallel kinetic resolutions of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate, which allows for the synthesis of both enantiomers of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate (Davies et al., 2003). This method demonstrates the importance of stereoselective synthesis in obtaining specific enantiomers of this compound.
Molecular Structure Analysis The molecular structure of related compounds, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, has been determined through techniques like 1H NMR spectroscopy and single-crystal X-ray diffraction analysis. These studies reveal that these compounds possess complex bicyclic structures, including lactone and piperidine groups (Moriguchi et al., 2014).
Chemical Reactions and Properties The chemical reactivity of tert-butyl derivatives can vary significantly based on their structural characteristics. For example, the decarboxylation of certain tert-butyl cyclopentanecarboxylate derivatives can lead to ring-opening isomerizations, demonstrating their chemical versatility and the potential for forming a variety of different structures through chemical reactions (Reed et al., 2002).
Physical Properties Analysis The physical properties of tert-butyl 1-aminocyclopentane-1-carboxylate derivatives are closely related to their molecular structures. Crystallographic studies provide insights into the solid-state conformation, hydrogen bonding patterns, and overall stability of these compounds. Such analyses are crucial for understanding the material characteristics of these derivatives (Cetina et al., 2003).
Chemical Properties Analysis The chemical properties, including reactivity and interaction with various reagents, of tert-butyl 1-aminocyclopentane-1-carboxylate derivatives are pivotal for their application in synthetic chemistry. For instance, the use of tert-butyl isocyanide in reactions with certain diones can lead to the formation of new trifluoromethylated furan derivatives, showcasing the broad reactivity and utility of tert-butyl derivatives in organic synthesis (Mosslemin et al., 2004).
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry and Drug Development
Tert-butyl compounds are integral in synthetic routes for pharmaceuticals. For instance, the synthetic pathways for Vandetanib, a tyrosine kinase inhibitor used in cancer therapy, demonstrate the utility of tert-butyl derivatives. Vandetanib's synthesis involves tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate as a key intermediate, showcasing the role of tert-butyl compounds in complex organic syntheses that are pivotal for drug development (W. Mi, 2015).
Environmental Science
In the environmental sciences, tert-butyl compounds like methyl tert-butyl ether (MTBE) have been extensively studied for their impact on water pollution and remediation techniques. Adsorption studies highlight the challenges and methodologies for removing MTBE from water, reflecting the broader applications of tert-butyl derivatives in studying and mitigating environmental contaminants (M. Vakili et al., 2017).
Materials Science
In materials science, the exploration of tert-butyl-based polymers for various applications, including membrane technologies and bioseparation processes, illustrates the compound's significance. Three-phase partitioning (TPP) techniques involving tert-butyl compounds have been applied for the non-chromatographic separation of bioactive molecules, demonstrating the critical role of tert-butyl derivatives in advancing materials science and engineering solutions (Jingkun Yan et al., 2018).
Safety And Hazards
The compound is associated with several hazard statements including H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Eigenschaften
IUPAC Name |
tert-butyl 1-aminocyclopentane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-9(2,3)13-8(12)10(11)6-4-5-7-10/h4-7,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYIEPAXQWLADO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCCC1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 1-aminocyclopentane-1-carboxylate | |
CAS RN |
120225-90-3 |
Source


|
| Record name | tert-butyl 1-aminocyclopentane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

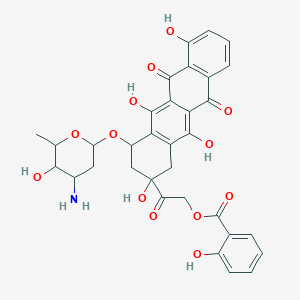
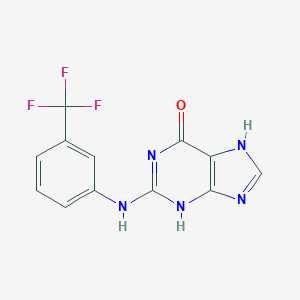
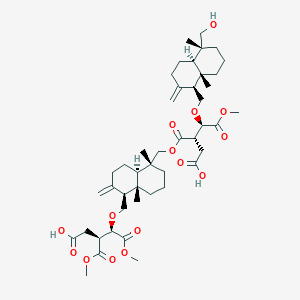
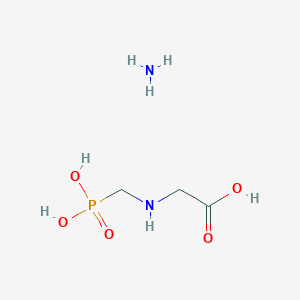
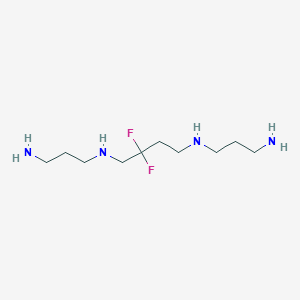
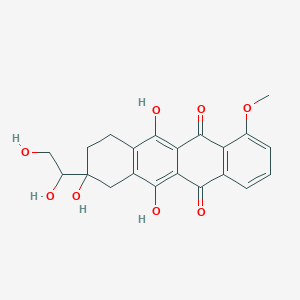
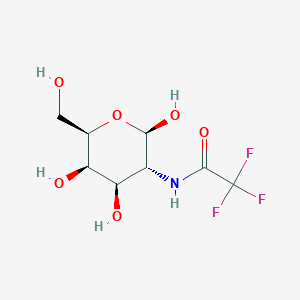
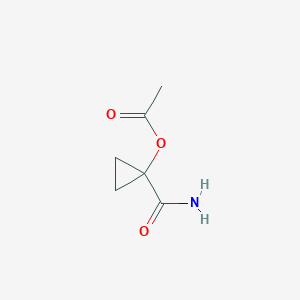
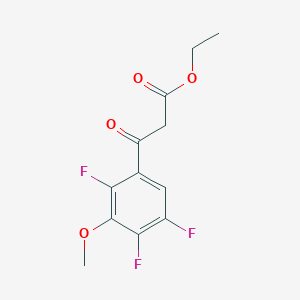
![[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-butanoyloxyoxolan-2-yl]methyl butanoate](/img/structure/B45131.png)

